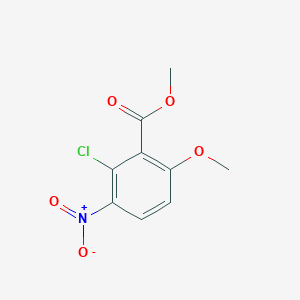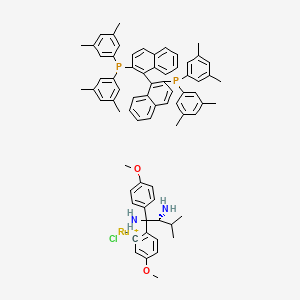
N4-cyclopropyl-N6,N6-dimethyl-N4-(piperidin-4-yl)pyrimidine-4,6-diamine
Overview
Description
N4-cyclopropyl-N6,N6-dimethyl-N4-(piperidin-4-yl)pyrimidine-4,6-diamine, also known as CPDD, is a small molecule compound that has gained significant attention due to its potential therapeutic applications. CPDD is a pyrimidine-based compound that has been synthesized using various methods, and its mechanism of action has been studied in detail.
Scientific Research Applications
Drug Discovery and Receptor Binding Studies
A study investigated the binding affinity of a series of 2,4-diamino- and 2,4,6-triaminopyrimidine compounds for human histamine H3 receptors (hH3Rs). This research aimed to improve the affinity and selectivity of hH3R ligands by modifying the core structure and substituents, revealing insights into structure-activity relationships (SAR) for H3 receptor ligands (Sadek et al., 2014).
Antimicrobial Applications
Another study focused on the synthesis of novel pyrimidine derivatives with potential as antimicrobial agents. The synthesized compounds demonstrated significant antimicrobial activity against a range of Gram-positive and Gram-negative bacteria as well as fungi, highlighting their potential in addressing antimicrobial resistance (Rao et al., 2020).
Mechanistic Investigations in Organic Chemistry
Research involving the synthesis and applications of labeled pyrimidine derivatives provided tools for mechanistic investigations. Such compounds facilitate the study of reaction pathways and the formation of specific products in organic synthesis, contributing to the understanding of complex chemical processes (Sako et al., 2000).
Synthesis of Novel Derivatives for Potential Therapeutic Use
The synthesis and characterization of novel pyrimidine-4,5-diamine compounds as potential anticancer agents were reported. These compounds were evaluated for their activity against cancer cell lines, showcasing the role of pyrimidine derivatives in the development of new anticancer therapies (Rao et al., 2020).
Material Science and Polymer Research
A study on novel polyimides containing pyridine and pyrene groups explored their thermal, optical, electrochemical, and electrochromic properties. Such materials have applications in electronic devices, highlighting the versatility of pyrimidine derivatives in materials science (Wang et al., 2008).
properties
IUPAC Name |
4-N-cyclopropyl-6-N,6-N-dimethyl-4-N-piperidin-4-ylpyrimidine-4,6-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N5/c1-18(2)13-9-14(17-10-16-13)19(11-3-4-11)12-5-7-15-8-6-12/h9-12,15H,3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJZXITPBEASASF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC(=NC=N1)N(C2CC2)C3CCNCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N4-cyclopropyl-N6,N6-dimethyl-N4-(piperidin-4-yl)pyrimidine-4,6-diamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3,4-Dibromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1460171.png)
![2-Chloro-7,8-dihydro-6H-pyrido[3,2-d]pyrimidine-5-carboxylic acid tert-butyl ester](/img/structure/B1460173.png)



![3,7-Dibromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1460179.png)





![5-Chloro-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1460190.png)

![2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide 2,2,2-trifluoroacetate](/img/structure/B1460193.png)